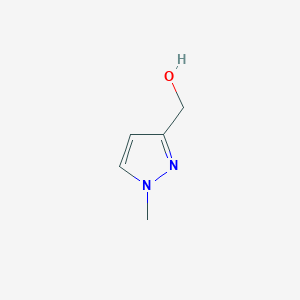

![molecular formula C10H10ClN3OS B1355093 4-(2-氯噻吩并[2,3-d]嘧啶-4-基)吗啉 CAS No. 63894-67-7](/img/structure/B1355093.png)

4-(2-氯噻吩并[2,3-d]嘧啶-4-基)吗啉

描述

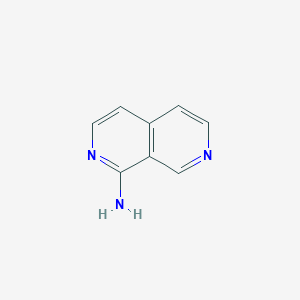

“4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine” is a chemical compound with the CAS Number: 63894-67-7 . It has a molecular weight of 256.74 and its IUPAC name is 4-(2-chloro-7H-7lambda3-thieno[2,3-d]pyrimidin-4-yl)morpholine . The compound is typically stored in a refrigerator and has a physical form of a white to pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,4-dichlorothieno[2,3-d]pyrimidine with morpholine . The reaction mixture is stirred at ambient temperature for 1-2 hours . After confirming the consumption of the starting material, water is added to the reaction flask at a rate that maintains an internal temperature below 25°C . The resulting solid is collected by vacuum filtration, rinsed with water, and dried in a vacuum oven at 66°C for 24 hours .Molecular Structure Analysis

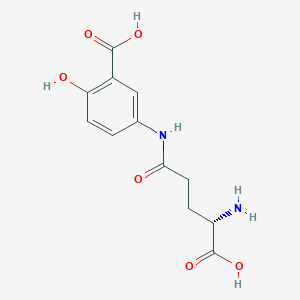

The InChI code for this compound is 1S/C10H11ClN3OS/c11-10-12-8(14-2-4-15-5-3-14)7-1-6-16-9(7)13-10/h1,6,16H,2-5H2 . This indicates the presence of a thieno[2,3-d]pyrimidine ring attached to a morpholine ring via a carbon atom. The thieno[2,3-d]pyrimidine ring also has a chlorine atom attached to it .Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of this compound is the nucleophilic substitution of one of the chlorine atoms in 2,4-dichlorothieno[2,3-d]pyrimidine by morpholine .Physical And Chemical Properties Analysis

This compound has a molecular weight of 256.74 . It is a white to pale-yellow to yellow-brown solid . The compound is typically stored in a refrigerator .科学研究应用

合成和化学性质

- 吗啉衍生物的合成: 吗啉衍生物(包括 4-(噻吩并[3,2-d]嘧啶-4-基)吗啉)通过涉及缩合、氯化和亲核取代的多步骤工艺合成。这些化合物已显示出对肿瘤坏死因子-α 和一氧化氮的抑制作用,表明潜在的治疗应用 (雷等人,2017).

在医学研究中的应用

- 在癌症研究中的潜力: 已发现某些吗啉衍生物具有抑制 PI3K-AKT-mTOR 等途径的潜力,这些途径在癌细胞增殖和存活中至关重要。这些化合物中的吗啉氧是形成氢键和传达选择性的关键 (霍布斯等人,2019).

- 抗菌活性: 已合成含有环戊并[d]噻吩并[2,3-b]吡啶部分和相关稠合杂环的新型杂环化合物,并通过体外筛选显示出有希望的抗菌和抗真菌活性 (扎基等人,2020).

- 神经系统应用: 已探索了合成 [11C]HG-10-102-01(一种与 4-(2-氯噻吩并[2,3-d]嘧啶-4-基)吗啉在结构上相关的化合物)作为一种潜在的 PET 示踪剂,用于对帕金森氏病中的 LRRK2 酶进行成像 (王等人,2017).

结构和化学分析

- 氢键片层结构: 对 6-氨基-2-(吗啉-4-基)-5-亚硝基嘧啶的研究揭示了嘧啶组分内的显着电子极化和分子内 N-H...O 氢键。这种结构分析有助于理解相关化合物的化学性质 (奥罗兹科等人,2008).

安全和危害

作用机制

Target of Action

It’s known that thienopyrimidin derivatives can inhibit tumor necrosis factor alpha and nitric oxide , suggesting potential targets could be related to these pathways.

Mode of Action

It’s suggested that the morpholine ring might be in a position to make a nontraditional ch-o hydrogen bond to gly16 , indicating a possible interaction with its targets.

Biochemical Pathways

Given its potential inhibition of tumor necrosis factor alpha and nitric oxide , it may impact related signaling pathways.

Result of Action

Its potential inhibition of tumor necrosis factor alpha and nitric oxide suggests it may have anti-inflammatory or immunomodulatory effects.

Action Environment

It’s recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c , indicating that temperature and atmospheric conditions could affect its stability.

生化分析

Biochemical Properties

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit tumor necrosis factor-alpha (TNF-α) and nitric oxide production, which are critical mediators in inflammatory responses . The nature of these interactions involves binding to specific active sites on the enzymes, thereby modulating their activity and downstream signaling pathways.

Cellular Effects

The effects of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Additionally, 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine can alter gene expression profiles, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these kinases, 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as under inert gas at low temperatures . Prolonged exposure to environmental factors, such as light and heat, can lead to its degradation, reducing its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and organ damage. These threshold effects highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . By modulating these metabolic pathways, 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine can affect the pharmacokinetics and pharmacodynamics of co-administered drugs.

Transport and Distribution

The transport and distribution of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Additionally, it can bind to plasma proteins, influencing its distribution and accumulation in various tissues. These interactions determine the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and the modulation of cellular processes.

属性

IUPAC Name |

4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3OS/c11-10-12-8(14-2-4-15-5-3-14)7-1-6-16-9(7)13-10/h1,6H,2-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVVQAPITTYKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=CSC3=NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516014 | |

| Record name | 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63894-67-7 | |

| Record name | 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

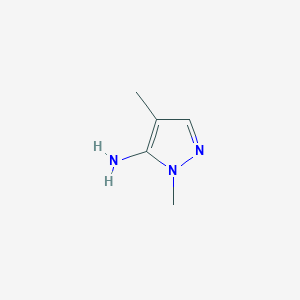

![[(3-Methylphenyl)amino]acetic acid](/img/structure/B1355013.png)

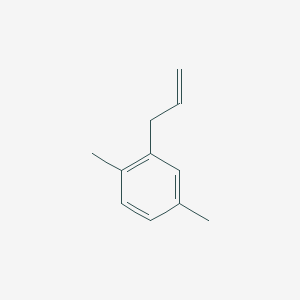

![(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)-thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1355016.png)

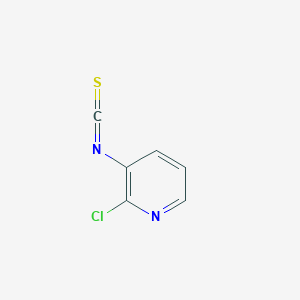

![Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1355023.png)

![[(2-Methylphenyl)methyl]hydrazine](/img/structure/B1355028.png)